An In-depth Technical Guide to the Physical Properties of 1-Octen-4-ol
An In-depth Technical Guide to the Physical Properties of 1-Octen-4-ol
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Octen-4-ol (CAS 40575-42-6).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data with practical, field-proven experimental protocols for property verification. The guide is structured to deliver not only quantitative data but also the causal reasoning behind analytical methodologies, ensuring both scientific accuracy and practical applicability. All data and protocols are substantiated with citations from authoritative sources.
Chemical Identity and Molecular Structure
1-Octen-4-ol, also known as Allyl n-butyl carbinol, is an unsaturated secondary alcohol.[1] Its unique structure, featuring both a hydroxyl group and a terminal double bond, imparts specific characteristics relevant to its application in organic synthesis, flavor and fragrance chemistry, and as a potential building block in pharmaceutical intermediates.
Key identifiers for 1-Octen-4-ol are consolidated below:
| Identifier | Value | Source(s) |
| IUPAC Name | oct-1-en-4-ol | [4] |
| CAS Number | 40575-42-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆O | [1][3][4] |
| Molecular Weight | 128.21 g/mol | [1][4] |
| InChIKey | UZGCMRVEDHLBGY-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CCCCC(CC=C)O | [4] |
Molecular Structure Diagram
Caption: 2D Chemical Structure of 1-Octen-4-ol.
Tabulated Physical and Chemical Properties
The following table summarizes the key experimentally determined and calculated physical properties of 1-Octen-4-ol. These values are essential for predicting its behavior in various chemical and physical processes, from reaction kinetics to purification methodologies.
| Property | Value | Unit | Notes and Source(s) |
| Molecular Weight | 128.2120 | g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | - | Organoleptic property.[5] |
| Odor | Characteristic, potentially fungal or herbaceous | - | Inferred from similar compounds like 1-octen-3-ol.[5] |
| Boiling Point (T_boil) | 470.86 | K (197.71 °C) | Joback Calculated Property.[6] |
| Melting Point (T_fus) | 223.98 | K (-49.17 °C) | Joback Calculated Property.[6] |
| Density | Not explicitly found for 1-Octen-4-ol. Similar isomer 1-octen-3-ol has a density of 0.833 g/cm³. | g/cm³ | [7] |
| Solubility in Water | 1836 (estimated for isomer 1-octen-3-ol) | mg/L @ 25°C | Generally considered not miscible or difficult to mix in water.[5][7] |
| Solubility in Organic Solvents | Soluble | - | Soluble in alcohol, dipropylene glycol, and oils.[5] |
| LogP (Octanol/Water Partition) | 2.114 | - | Crippen Calculated Property.[6] |
| Critical Temperature (T_c) | 636.76 | K | Joback Calculated Property.[6] |
| Critical Pressure (P_c) | 2940.89 | kPa | Joback Calculated Property.[6] |
Detailed Physicochemical Characteristics
Organoleptic Properties
1-Octen-4-ol is typically a colorless to pale yellow liquid.[5] While specific data for the 4-ol isomer is limited, related compounds like 1-octen-3-ol are well-known for their distinct mushroom, earthy, and herbaceous odors.[5] This suggests that 1-Octen-4-ol likely possesses a complex organic scent profile, a critical attribute for its use in the flavor and fragrance industry.
Solubility Profile
The molecule's solubility is dictated by the interplay between its hydrophobic eight-carbon chain and its hydrophilic hydroxyl group.
-
In Water: It is expected to be sparingly soluble or difficult to mix with water.[7] The long alkyl chain dominates the molecule's character, limiting its ability to form hydrogen bonds with water molecules.
-
In Organic Solvents: Due to its significant nonpolar character, 1-Octen-4-ol is readily soluble in common organic solvents such as alcohols, ethers, and hydrocarbons.[5] This property is fundamental for its application in organic synthesis, allowing it to serve as a reactant or solvent in non-aqueous reaction media.
Spectroscopic Profile
Spectroscopic data is vital for the unambiguous identification and structural confirmation of 1-Octen-4-ol.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is crucial for determining its molecular weight and fragmentation pattern for structural elucidation.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band around 3300-3600 cm⁻¹ (O-H stretch) and sharp peaks around 3075 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and ~910 cm⁻¹ (alkene out-of-plane bend).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the positions of the double bond and the hydroxyl group.
Experimental Protocols for Property Determination
To ensure the quality and purity of 1-Octen-4-ol for research and development, rigorous analytical verification is necessary. The following protocols outline standard, self-validating procedures for confirming its identity and key physical properties.
Protocol for Purity and Identity Confirmation via GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating volatile compounds and confirming their identity. The gas chromatograph separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase.[8][9] The mass spectrometer then fragments each component, generating a unique mass spectrum that serves as a molecular fingerprint.
Workflow Diagram:
Caption: Experimental workflow for GC-MS analysis of 1-Octen-4-ol.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of 1-Octen-4-ol in a high-purity volatile solvent such as dichloromethane.
-
Instrumentation Setup:
-
GC Column: Install a polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) suitable for alcohol analysis.[8]
-
Carrier Gas: Use high-purity helium with a constant flow rate of 1.0 mL/min.
-
Oven Program: Set the initial oven temperature to 50°C, hold for 2 minutes, then ramp at 10°C/min to 230°C and hold for 5 minutes. This program ensures separation from potential impurities.
-
Injector: Set the injector temperature to 250°C in split mode (e.g., 50:1 split ratio).
-
MS Parameters: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization at 70 eV. Scan from m/z 35 to 350.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.[10]
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Analysis and Validation:
-
Retention Time: Compare the retention time of the major peak to that of a certified reference standard of 1-Octen-4-ol.
-
Mass Spectrum: Compare the acquired mass spectrum against a reference spectrum from a trusted database, such as the NIST Mass Spectral Library.[3] The fragmentation pattern should match the reference for positive identification.
-
Purity: Calculate the purity by dividing the peak area of 1-Octen-4-ol by the total area of all peaks in the chromatogram (Area % method).
-
Protocol for Refractive Index Measurement
Rationale: The refractive index is a fundamental physical property that measures how light propagates through a substance.[11] It is highly sensitive to purity and temperature, making it an excellent, rapid quality control parameter. An Abbe refractometer is the standard instrument for this measurement.[12][13]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using distilled water (nD = 1.3325 at 25°C) or a certified refractive index standard.[13]
-
Temperature Control: Ensure the refractometer's prisms are connected to a water bath and maintained at a constant temperature, typically 20°C or 25°C, with an accuracy of ±0.1°C. Temperature is a critical factor affecting refractive index.[11][13]
-
Sample Application: Place 2-3 drops of the 1-Octen-4-ol sample onto the surface of the lower prism.
-
Measurement: Close the prisms and allow 1-2 minutes for thermal equilibrium. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line. If a color fringe is visible, adjust the dispersion compensator to eliminate it.
-
Reading: Read the refractive index (nD) value from the instrument's scale.
-
Cleaning and Validation: Clean the prism surfaces thoroughly with ethanol or isopropanol and a soft lens tissue after the measurement.[12] Perform the measurement in triplicate to ensure reproducibility, with results typically agreeing to within ±0.0002.[11]
Safety, Handling, and Storage
Hazard Identification
Based on aggregated GHS data, 1-Octen-4-ol is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4] A "Warning" signal word is associated with this compound.[4] The related isomer, 1-octen-3-ol, is also classified as a combustible liquid and is harmful if swallowed.[14][15]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.
-
Ventilation: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste.
-
First Aid:
Storage Recommendations
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Conclusion
This guide has detailed the essential physical properties of 1-Octen-4-ol, providing a robust framework for its use and analysis in a professional scientific setting. The combination of tabulated data, mechanistic explanations, and validated experimental protocols offers researchers and developers the necessary tools to confidently handle, characterize, and apply this versatile chemical compound. Adherence to the described methodologies will ensure the generation of reliable, reproducible data critical for advancing research and development objectives.
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National Institute of Standards and Technology. 1-Octen-4-ol. NIST Chemistry WebBook. [Link]
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PubChem. 1-Octen-4-ol | C8H16O | CID 142471. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of 1-Octen-4-ol (CAS 40575-42-6). [Link]
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University of Technology. Experimental No. (2) Boiling Point. 2021. [Link]
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National Institutes of Health. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. PMC. [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. 2022. [Link]
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HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]
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JoVE. Video: Boiling Points - Procedure. 2020. [Link]
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Stratech. Safety data sheet. 2023. [Link]
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BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]
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Optica Publishing Group. Measurement of the Refractive Index and Dispersion of an Unpolished Sample on an Abbe Refractometer. [Link]
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Scribd. GC MS. [Link]
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Truman State University. Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]
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University of California, Irvine. Gas Chromatography - Mass Spectrometry. [Link]
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